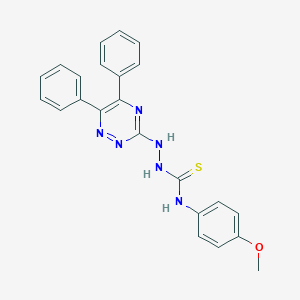

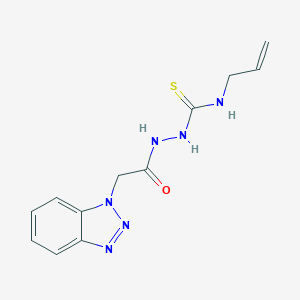

![molecular formula C20H16N6O B292743 6-methyl-4-phenyl-12-pyridin-3-yl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one](/img/structure/B292743.png)

6-methyl-4-phenyl-12-pyridin-3-yl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-methyl-4-phenyl-12-pyridin-3-yl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one, also known as MPTP, is a chemical compound that was accidentally discovered to be toxic to the nervous system. It has been extensively studied for its ability to induce Parkinson's disease-like symptoms in humans and animals.

Wirkmechanismus

6-methyl-4-phenyl-12-pyridin-3-yl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one's neurotoxicity is due to its ability to selectively target and destroy dopaminergic neurons in the substantia nigra. MPP+ is transported into dopaminergic neurons by DAT, where it accumulates and inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction and oxidative stress. This results in the selective death of dopaminergic neurons and subsequent motor deficits.

Biochemical and Physiological Effects

6-methyl-4-phenyl-12-pyridin-3-yl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one-induced Parkinson's disease models have been extensively studied for their biochemical and physiological effects. 6-methyl-4-phenyl-12-pyridin-3-yl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one leads to a decrease in dopamine levels in the striatum, which is associated with motor deficits. In addition, 6-methyl-4-phenyl-12-pyridin-3-yl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one-induced Parkinson's disease models have been shown to exhibit oxidative stress, mitochondrial dysfunction, and neuroinflammation.

Vorteile Und Einschränkungen Für Laborexperimente

6-methyl-4-phenyl-12-pyridin-3-yl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one-induced Parkinson's disease models have several advantages for lab experiments. They are relatively easy to induce and can be used to study the pathogenesis of Parkinson's disease and to test potential therapeutic interventions. However, 6-methyl-4-phenyl-12-pyridin-3-yl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one-induced Parkinson's disease models have several limitations, including their inability to fully replicate the complexity of Parkinson's disease and their potential to induce non-specific toxicity.

Zukünftige Richtungen

Of 6-methyl-4-phenyl-12-pyridin-3-yl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one research include the development of new animal models, the identification of new therapeutic targets, and the development of new therapeutic interventions.

Synthesemethoden

6-methyl-4-phenyl-12-pyridin-3-yl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one is synthesized from 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (6-methyl-4-phenyl-12-pyridin-3-yl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one) through a simple oxidation reaction. 6-methyl-4-phenyl-12-pyridin-3-yl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one is first oxidized to MPP+ (1-methyl-4-phenylpyridinium ion) by monoamine oxidase B (MAO-B) in astrocytes. MPP+ is then transported into dopaminergic neurons by the dopamine transporter (DAT), where it accumulates and inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction and oxidative stress.

Wissenschaftliche Forschungsanwendungen

6-methyl-4-phenyl-12-pyridin-3-yl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one has been widely used as a neurotoxin to induce Parkinson's disease-like symptoms in animals and humans. It has been shown to selectively destroy dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the striatum and subsequent motor deficits. 6-methyl-4-phenyl-12-pyridin-3-yl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one-induced Parkinson's disease models have been used to study the pathogenesis of Parkinson's disease and to test potential therapeutic interventions.

Eigenschaften

Molekularformel |

C20H16N6O |

|---|---|

Molekulargewicht |

356.4 g/mol |

IUPAC-Name |

6-methyl-4-phenyl-12-pyridin-3-yl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one |

InChI |

InChI=1S/C20H16N6O/c1-12-15-10-16-18(22-17(24-20(16)27)13-6-5-9-21-11-13)23-19(15)26(25-12)14-7-3-2-4-8-14/h2-11,17,25H,1H3,(H,24,27) |

InChI-Schlüssel |

QFNSVVVFZGAZRI-UHFFFAOYSA-N |

Isomerische SMILES |

CC1=C2C=C3C(=O)NC(N=C3N=C2N(N1)C4=CC=CC=C4)C5=CN=CC=C5 |

SMILES |

CC1=C2C=C3C(=O)NC(N=C3N=C2N(N1)C4=CC=CC=C4)C5=CN=CC=C5 |

Kanonische SMILES |

CC1=C2C=C3C(=O)NC(N=C3N=C2N(N1)C4=CC=CC=C4)C5=CN=CC=C5 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-benzyl-N-[(5,6-diphenyl-1,2,4-triazin-3-yl)amino]carbamimidothioic acid](/img/structure/B292662.png)

![1-[[2-(1-Benzotriazolyl)-1-oxoethyl]amino]-3-cyclohexylthiourea](/img/structure/B292666.png)

![2-({5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone](/img/structure/B292671.png)

![Ethyl 5-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl][1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B292672.png)

![[8-Amino-7-(3-pyridinyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-bromophenyl)methanone](/img/structure/B292674.png)

![1-(4-Methoxyphenyl)-3-[[oxo(thiophen-2-yl)methyl]amino]thiourea](/img/structure/B292679.png)

![5-(2-chlorobenzyl)-2-methyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B292682.png)

![1-[2-(4-chlorobenzyl)-3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropanoyl]indoline](/img/structure/B292684.png)